LY2584702, also known as LY2584702 tosylate, is a potent and selective inhibitor of the p70 ribosomal S6 kinase (p70S6K). It acts as an adenosine triphosphate (ATP) competitive inhibitor, demonstrating a remarkable inhibitory concentration (IC50) of approximately 0.004 μM against p70S6K, making it highly effective in targeting this kinase while showing selectivity over a broad panel of other kinases . The compound is identified by its CAS number 1082949-68-5 and is classified under pyrazoles and pyrimidines.
LY2584702 functions as an inhibitor of p70S6K, a protein kinase that plays a crucial role in the mTOR signaling pathway. This pathway regulates cell growth, proliferation, and survival []. By inhibiting p70S6K, LY2584702 disrupts the mTOR signaling cascade, potentially leading to cell cycle arrest and tumor cell death [].
The primary chemical reaction involving LY2584702 is its binding to the ATP-binding site of p70S6K, which inhibits the kinase's activity. This inhibition leads to decreased phosphorylation of downstream targets, including the ribosomal protein S6, which is crucial for protein synthesis and cell proliferation. The compound's mechanism involves competitive inhibition, where it competes with ATP for binding to the active site of the enzyme .
LY2584702 has shown significant biological activity in various preclinical models. It effectively inhibits the phosphorylation of S6 ribosomal protein in cancer cell lines, such as HCT116 colon cancer cells, with an IC50 ranging from 0.1 to 0.24 μM . The inhibition of p70S6K by LY2584702 has been linked to reduced cell growth and proliferation in tumor models, indicating its potential as an anti-cancer therapeutic agent. In clinical trials, it has been evaluated for safety and efficacy in patients with advanced solid tumors .
LY2584702 has potential applications primarily in oncology due to its ability to inhibit p70S6K, a key player in cancer cell growth and metabolism. Its applications include:
Interaction studies have demonstrated that LY2584702 selectively inhibits p70S6K without significantly affecting other kinases in extensive panels. This selectivity is crucial for minimizing off-target effects that can lead to adverse reactions. Additionally, studies indicate that combining LY2584702 with other therapeutic agents may enhance its efficacy against tumors resistant to standard treatments .
Several compounds share structural or functional similarities with LY2584702. Here are some notable examples:
Compound Name | Mechanism of Action | IC50 Value | Unique Features |
---|---|---|---|
PF-4708671 | p70S6K inhibitor | ~0.01 μM | Increased half-life of leukotriene B4 |
Rapamycin | mTOR inhibitor | ~0.01 μM | Binds to FKBP12; broader mTOR pathway effects |
Everolimus | mTOR inhibitor | ~0.005 μM | Used clinically for renal cancer |
AZD8055 | Dual mTORC1/mTORC2 inhibitor | ~0.01 μM | Targets both mTOR complexes |
LY2584702 stands out due to its high selectivity for p70S6K compared to other compounds that may target multiple kinases or broader pathways within the mTOR signaling cascade. This selectivity potentially allows for more focused therapeutic effects with reduced side effects associated with multi-targeted therapies .